molecular formula C16H14N2O B11863409 1-Ethyl-2-phenylquinazolin-4(1H)-one

1-Ethyl-2-phenylquinazolin-4(1H)-one

Cat. No.: B11863409
M. Wt: 250.29 g/mol
InChI Key: NKJWSAHVFUJFFP-UHFFFAOYSA-N
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Description

1-Ethyl-2-phenylquinazolin-4(1H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds often exhibit properties such as anti-inflammatory, anticancer, and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-phenylquinazolin-4(1H)-one typically involves the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone, followed by cyclization. Common reagents used in the synthesis include:

  • Anthranilic acid
  • Ethyl iodide
  • Benzaldehyde

The reaction conditions often involve heating the reactants in the presence of a catalyst such as acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for quinazolinone derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-phenylquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to form corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions on the aromatic ring using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid

    Reduction: Sodium borohydride, ethanol

    Substitution: Halogens (chlorine, bromine), concentrated sulfuric acid

Major Products Formed

  • Quinazolinone N-oxide
  • Quinazolinone alcohol derivatives
  • Halogenated quinazolinone derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(1H)-one: Lacks the ethyl group at the 1-position.

    1-Methyl-2-phenylquinazolin-4(1H)-one: Has a methyl group instead of an ethyl group at the 1-position.

    1-Ethyl-2-methylquinazolin-4(1H)-one: Has a methyl group instead of a phenyl group at the 2-position.

Uniqueness

1-Ethyl-2-phenylquinazolin-4(1H)-one is unique due to the presence of both an ethyl group at the 1-position and a phenyl group at the 2-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

1-ethyl-2-phenylquinazolin-4-one

InChI

InChI=1S/C16H14N2O/c1-2-18-14-11-7-6-10-13(14)16(19)17-15(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

NKJWSAHVFUJFFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)N=C1C3=CC=CC=C3

Origin of Product

United States

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